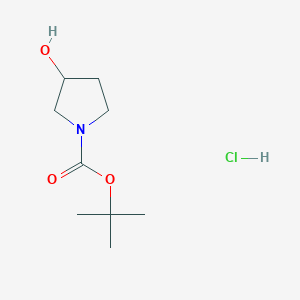![molecular formula C15H15N3 B13643071 (R)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine](/img/structure/B13643071.png)
(R)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine is a chiral compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with a halogenated phenyl derivative to form the intermediate compound.
Chiral Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or amides.
Reduction: Reduction reactions can be performed on the benzimidazole ring or the phenyl group to introduce additional functional groups.
Substitution: The phenyl and benzimidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows it to interact with proteins, which can be explored for therapeutic applications.
Medicine
Drug Development: The compound’s potential as a pharmacophore makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays due to its binding properties.
Industry
Material Science: The compound’s unique structure can be utilized in the development of new materials with specific properties.
Chemical Manufacturing: It can be employed in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism by which ®-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or proteins. The benzimidazole moiety is known for its ability to bind to various biological targets, while the chiral ethanamine group can enhance specificity and binding affinity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine: The racemic mixture, which contains both enantiomers.
Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.
Uniqueness
®-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine is unique due to its chiral nature and specific substitution pattern, which can result in distinct biological and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H15N3 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
1-[4-(benzimidazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C15H15N3/c1-11(16)12-6-8-13(9-7-12)18-10-17-14-4-2-3-5-15(14)18/h2-11H,16H2,1H3 |
Clave InChI |
JWKQQHRYFAEGCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)












